An aminobisphosphonate that inhibits BONE RESORPTION and is used for the treatment of osteolytic lesions, bone pain, and severe HYPERCALCEMIA associated with malignancies.
Pamidronate disodium
CAS No.: 57248-88-1
Cat. No.: VC20744093
Molecular Formula: C3H11NNa2O8P2
Molecular Weight: 297.05 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 57248-88-1 |
---|---|
Molecular Formula | C3H11NNa2O8P2 |
Molecular Weight | 297.05 g/mol |
IUPAC Name | disodium;(3-amino-1-hydroxy-1-phosphonatopropyl)phosphonic acid;hydrate |
Standard InChI | InChI=1S/C3H11NO7P2.2Na.H2O/c4-2-1-3(5,12(6,7)8)13(9,10)11;;;/h5H,1-2,4H2,(H2,6,7,8)(H2,9,10,11);;;1H2/q;2*+1;/p-2 |
Standard InChI Key | TVQNUQCYOOJTMK-UHFFFAOYSA-L |
SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)(O)O.[Na+] |
Canonical SMILES | C(CN)C(O)(P(=O)(O)O)P(=O)([O-])[O-].O.[Na+].[Na+] |
Melting Point | 254-262 |
Chemical Structure and Properties
Pamidronate disodium is chemically designated as disodium dihydrogen (3-amino-1-hydroxypropylidene) diphosphonate. It belongs to the bisphosphonate family, which are analogues of pyrophosphate with high affinity for bone mineral .
The molecular formula of pamidronate disodium is C3H9NO7P2Na2 with a molecular weight of 279.1 . Physically, it appears as a white-to-practically-white powder with specific solubility characteristics. It is readily soluble in water and in 2N sodium hydroxide, sparingly soluble in 0.1N hydrochloric acid and 0.1N acetic acid, while being practically insoluble in organic solvents .
The structural configuration of pamidronate disodium features a carbon backbone with attached phosphonate groups that are responsible for its high affinity for calcium and hydroxyapatite in bone. The pH of a 1% solution of pamidronate disodium in distilled water is approximately 8.3 . Commercial preparations of pamidronate disodium often include mannitol as an inactive ingredient, with phosphoric acid used for pH adjustment to approximately 6.5 prior to lyophilization .
Pharmacokinetics
The pharmacokinetic profile of pamidronate disodium has been well-characterized in clinical studies, providing important insights into its distribution, metabolism, and elimination in the body.
Distribution
Following intravenous administration, pamidronate disodium shows significant retention in the body. Studies in cancer patients with minimal or no bony involvement demonstrated that the mean body retention of pamidronate was 54 ± 16% of the dose over 120 hours . This retention primarily reflects the drug's accumulation in bone tissue due to its high affinity for hydroxyapatite.
Excretion
Parameter | Value (Mean ± SD) |
---|---|
Body Retention (120 hours) | 54 ± 16% |
Urinary Excretion (120 hours) | 46 ± 16% |
Elimination Half-life | 28 ± 7 hours |
Total Clearance | 107 ± 50 mL/min |
Renal Clearance | 49 ± 28 mL/min |
Clinical Applications and Indications
Pamidronate disodium is approved for several clinical indications, all related to its ability to inhibit bone resorption and manage calcium homeostasis disorders.
Hypercalcemia of Malignancy
Pamidronate disodium, in conjunction with adequate hydration, is indicated for the treatment of moderate or severe hypercalcemia associated with malignancy, with or without bone metastases . It is effective in patients with either epidermoid or non-epidermoid tumors.
Treatment protocols emphasize that vigorous saline hydration, an integral part of hypercalcemia therapy, should be initiated promptly with a target urine output of approximately 2 L/day throughout treatment . Mild or asymptomatic hypercalcemia may be treated with conservative measures such as saline hydration, with or without loop diuretics.
Paget's Disease of Bone
Pamidronate disodium is indicated for the treatment of patients with moderate to severe Paget's disease of bone . Its effectiveness was demonstrated primarily in patients with serum alkaline phosphatase levels at least three times the upper limit of normal.
Clinical evidence shows that pamidronate disodium therapy in patients with Paget's disease has been effective in reducing serum alkaline phosphatase and urinary hydroxyproline levels by ≥50% in at least 50% of patients, and by ≥30% in at least 80% of patients . The therapy has also been effective in reducing these biochemical markers in patients who failed to respond, or no longer responded to other treatments.
Osteolytic Bone Metastases and Multiple Myeloma
Pamidronate disodium is indicated, in conjunction with standard antineoplastic therapy, for the treatment of osteolytic bone metastases of breast cancer and osteolytic lesions of multiple myeloma . This application leverages the drug's ability to inhibit the abnormal bone resorption associated with these malignancies.
Dosage and Administration
The dosage and administration of pamidronate disodium vary according to the specific indication being treated. All administration is via intravenous infusion, with specific guidelines for concentration, rate, and frequency.
For Bone Metastases and Multiple Myeloma
The recommended dose for the treatment of predominantly lytic bone metastases from breast cancer and advanced multiple myeloma is 90 mg administered as a single infusion every 4 weeks . In patients receiving chemotherapy at 3-weekly intervals, pamidronate disodium 90 mg may also be given on a 3-weekly schedule .
For Hypercalcemia of Malignancy
Dosing for hypercalcemia of malignancy is based on the initial serum calcium levels. A graduated dosing approach is typically employed, with higher doses for more severe hypercalcemia . Adequate hydration is essential, with careful monitoring to avoid overhydration, especially in patients with cardiac failure.
Table 2: Dosing Guidelines for Pamidronate Disodium in Hypercalcemia of Malignancy
Initial Serum Calcium Level | Total Recommended Dose |
---|---|
Mild to Moderate | Lower dose range |
Severe | Higher dose range |
Note: The exact dosing values would be determined by the treating physician based on the specific serum calcium levels and patient characteristics.
Clinical Efficacy
The clinical efficacy of pamidronate disodium has been evaluated in numerous clinical trials for various indications.
Efficacy in Breast Cancer and Multiple Myeloma
Pamidronate disodium has demonstrated efficacy in reducing skeletal-related events in patients with osteolytic bone metastases from breast cancer and multiple myeloma . These benefits are observed when the drug is used in conjunction with standard antineoplastic therapy.
Efficacy in Prostate Cancer
In contrast to its efficacy in breast cancer and multiple myeloma, pamidronate disodium has shown limited effectiveness in prostate cancer-related bone metastases. Two multicenter, double-blind, randomized, placebo-controlled trials evaluated intravenous pamidronate disodium (90 mg) administered every 3 weeks for 27 weeks in patients with bone pain due to metastatic prostate cancer .
These findings suggest that more potent bisphosphonates may be needed for effective management of prostate cancer-related bone complications .
Synthesis and Manufacturing
The synthesis of pamidronic acid and its sodium salt has been investigated using various methods and solvents, providing insights into the manufacturing processes for this important pharmaceutical compound.
Synthetic Routes
Research has focused on optimizing the synthesis of pamidronic acid and sodium pamidronate dihydrate from β-alanine and phosphorus-containing reagents (phosphorus trichloride and phosphorous acid) . Studies have explored different reaction conditions at 75°C using various solvents.
Solvent Effects and Optimization
In sulfolane as a solvent, optimal results were achieved using 2 equivalents of phosphorus trichloride and phosphorous acid, yielding pamidronic acid at a yield of 63% . When methanesulfonic acid was used as the solvent, 3.2 equivalents of phosphorus trichloride without any phosphorous acid provided the best yield (57%) of pamidronate dihydrate after hydrolysis and pH adjustment .
Reaction Mechanisms
The mechanism proposed for the formation of pamidronic acid is significantly influenced by the choice of solvent, as this determines the necessary phosphorus reagents . In different solvent systems, different P-nucleophiles may be involved, such as (HO)₂P–O–PCl–O–P(OH)₂ or (HO)₂P–O–PCl₂ in one case, and Cl₂P–O–S(O)₂Me in another . These mechanistic insights allow for "on purpose" planning of the synthesis of dronates, including pamidronate disodium.
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